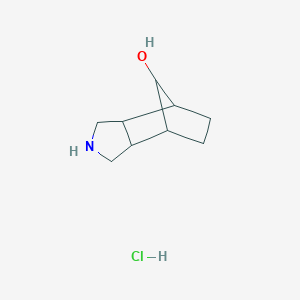
Octahydro-1H-4,7-methanoisoindol-8-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-azatricyclo[5210,2,6]decan-10-ol hydrochloride is a complex organic compound characterized by a rigid tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride typically involves multiple steps. One common method starts with the preparation of a chiral, N-Boc-protected ketone intermediate. This intermediate is synthesized from inexpensive endo-carbic anhydride through a series of reactions, including enantioselective synthesis, which ensures the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as ketones or aldehydes.
Reduction: This can convert ketones or aldehydes back to alcohols.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to disrupt cell membrane permeability, leading to cell death . In antiviral applications, it may inhibit viral replication by interfering with viral enzymes or receptors .
Comparación Con Compuestos Similares
4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride can be compared with other tricyclic compounds, such as:
4-azatricyclo[5.2.1.0,2,6]decan-8-one: This compound has a similar tricyclic structure but differs in its functional groups, leading to different chemical properties and applications.
10-(diphenylmethylene)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione: This derivative has shown significant antimicrobial and antiviral activities, highlighting the potential of tricyclic structures in medicinal chemistry.
The uniqueness of 4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride lies in its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H16ClNO |
|---|---|
Peso molecular |
189.68 g/mol |
Nombre IUPAC |
4-azatricyclo[5.2.1.02,6]decan-10-ol;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c11-9-5-1-2-6(9)8-4-10-3-7(5)8;/h5-11H,1-4H2;1H |
Clave InChI |
LNPZXJUUIVMGKM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3CNCC3C1C2O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















